2-(Acetyloxy)-5-chlorobenzoic acid

Beschreibung

Nomenclature and Chemical Structure within Research Contexts

In scientific literature and chemical databases, 2-(Acetyloxy)-5-chlorobenzoic acid is identified by several key descriptors that ensure its unambiguous identification.

IUPAC Name

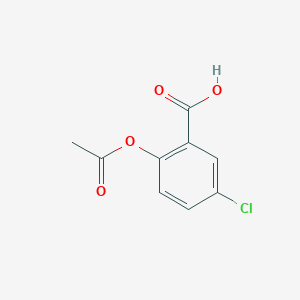

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-acetyloxy-5-chlorobenzoic acid . nih.govsigmaaldrich.com This name precisely describes the molecular structure, indicating a benzoic acid core with an acetyloxy group at the second carbon and a chlorine atom at the fifth carbon of the benzene (B151609) ring.

Molecular Formula

The molecular formula of this compound is C₉H₇ClO₄ . nih.govbiosynth.com This formula enumerates the constituent atoms: nine carbon, seven hydrogen, one chlorine, and four oxygen atoms.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 1734-62-9 to this compound. biosynth.com This unique numerical identifier is used globally to provide a constant and reliable point of reference for this specific chemical substance in databases and research publications.

Interactive Data Table: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-acetyloxy-5-chlorobenzoic acid |

| Molecular Formula | C₉H₇ClO₄ |

| CAS Number | 1734-62-9 |

Significance in Organic Synthesis and Medicinal Chemistry Research

The chemical architecture of this compound makes it a valuable precursor in various synthetic pathways.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chembk.com Its structure is a key component in the development of new drug candidates. The synthesis of this compound is typically achieved through the acetylation of 5-chlorosalicylic acid. This precursor, 5-chlorosalicylic acid, is itself an important intermediate in the pharmaceutical, dye, and pesticide industries. lookchem.com

Building Block for Complex Molecular Structures

In the field of organic synthesis, this compound is utilized as a fundamental building block for constructing more intricate molecules. sigmaaldrich.com The presence of the acetyloxy group introduces ester functionality, which can be susceptible to hydrolysis, while the chlorinated benzene ring offers a site for various chemical modifications. This dual reactivity allows for its incorporation into a wide array of larger, more complex molecular frameworks.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-acetyloxy-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWHHQWYXIPHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384872 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-62-9 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions for 2 Acetyloxy 5 Chlorobenzoic Acid

Established Synthetic Routes

The primary and most established method for synthesizing 2-(Acetyloxy)-5-chlorobenzoic acid is through the acetylation of its precursor, 5-chlorosalicylic acid. This reaction specifically targets the hydroxyl group on the benzene (B151609) ring.

Acetylation of 5-chlorosalicylic acid

The conversion of 5-chlorosalicylic acid to its acetylated form is a targeted esterification reaction. byjus.com This process involves the introduction of an acetyl group (CH₃C=O) to the phenolic hydroxyl group, resulting in the formation of an acetoxy ester. byjus.comnih.gov

Acetic anhydride (B1165640) is the standard acetylating agent employed for this synthesis. chembk.com It serves as the source of the acetyl group that replaces the hydrogen atom of the phenolic hydroxyl group on 5-chlorosalicylic acid. byjus.com The reaction yields this compound and acetic acid as a byproduct. byjus.com

The general reaction is as follows: C₇H₅ClO₃ + (CH₃CO)₂O → C₉H₇ClO₄ + CH₃COOH

The acetylation reaction is frequently facilitated by the use of a basic catalyst, with pyridine (B92270) being a common choice. researchgate.net Pyridine serves multiple functions in this context. It acts as a base catalyst, which deprotonates the hydroxyl group, making it a more reactive nucleophile. researchgate.netsigmaaldrich.com Furthermore, pyridine can act as a solvent for the reaction and as an acceptor for the acidic byproduct (acetic acid) that is formed, which helps to drive the reaction to completion. sigmaaldrich.com

The efficiency and completeness of the acetylation are dependent on specific reaction conditions. Research indicates that heating the reaction mixture is generally required. While conditions can be adapted for specific applications, a general set of parameters has been established for effective synthesis. sigmaaldrich.com

For instance, one established method involves heating the mixture of 5-chlorosalicylic acid and acetic anhydride in the presence of pyridine to a temperature range of 60-70°C for several hours. Other studies suggest that the reaction can proceed at room temperature, with the progress monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. researchgate.net Optimization studies on similar acetylation processes have identified optimal temperatures around 60-63°C and reaction times of approximately 4 hours to maximize the degree of substitution. nih.gov

Table 1: Optimized Reaction Parameters for Acetylation

| Parameter | Value | Source(s) |

| Reagents | 5-chlorosalicylic acid, Acetic Anhydride | chembk.com |

| Catalyst | Pyridine | researchgate.net |

| Temperature | 60 - 70 °C | |

| Duration | Several hours |

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is largely defined by the functional groups present, particularly the acetyloxy group.

Hydrolysis of the Acetyloxy Group

The ester linkage of the acetyloxy group in this compound is susceptible to cleavage through hydrolysis. This reaction, which can occur under either acidic or basic conditions, effectively reverses the synthesis process. The hydrolysis results in the breaking of the ester bond, yielding 5-chlorosalicylic acid and acetic acid. This reactivity is a key characteristic of the compound and is fundamental to its role as an intermediate in more complex syntheses. Stability studies conducted in aqueous phosphate (B84403) buffers also confirm this hydrolytic instability. rsc.org

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom attached to the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces the chlorine atom on the benzene ring. The presence of electron-withdrawing groups, such as the carboxylic acid and the acetyloxy group, facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

While less common than reactions involving the carboxylic acid or ester functionalities, the chlorine atom can be displaced by strong nucleophiles under specific conditions. smolecule.com For instance, reagents like sodium methoxide (B1231860) can be used to substitute the chlorine with a methoxy (B1213986) group, yielding the corresponding 5-methoxy derivative. The reaction generally requires elevated temperatures and a suitable solvent to proceed. The general mechanism for nucleophilic acyl substitution involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then expels a leaving group to yield a new carbonyl compound. libretexts.org

Oxidation and Reduction Pathways

Oxidation and reduction reactions involving this compound are not commonly reported in the literature but are theoretically possible. smolecule.com

Oxidation: The aromatic ring is generally resistant to oxidation due to its stability. However, under harsh conditions with powerful oxidizing agents, degradation of the ring could occur. The acetyl group is also a potential site for oxidation, though this is not a typical transformation. More relevant are oxidation reactions on derivatives, such as the use of meta-chloroperoxybenzoic acid (m-CPBA) in Baeyer-Villiger oxidations of ketones synthesized from this compound derivatives. rsc.org

Reduction: The carboxylic acid group is the most likely site for reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the carboxylic acid to a primary alcohol. However, this would also likely cleave the acetyloxy group. Milder reducing agents or catalytic hydrogenation could potentially be employed for more selective transformations, although specific documented examples for this compound are scarce. The rates of oxidation for related compounds like p-chlorobenzoic acid hydrazides have been studied in acidic media. researchgate.net

Advanced Synthetic Strategies and Analog Preparation

Advanced synthetic strategies focus on creating derivatives and analogs of this compound for targeted applications, particularly in medicinal chemistry and materials science.

Derivatization for Specific Research Applications

The functional groups of this compound allow for a variety of derivatizations to create novel molecules for research. It is a known apoptotic agent and has been investigated for its potential in cancer treatment and for Alzheimer's disease due to its ability to inhibit tau phosphorylation. biosynth.com

A primary derivatization strategy involves activating the carboxylic acid group to facilitate amide and ester bond formation. This is commonly achieved by converting the carboxylic acid to a more reactive acyl chloride. For example, reacting this compound with phosphorus pentachloride or thionyl chloride yields 2-acetoxy-5-chlorobenzoyl chloride. prepchem.com This highly reactive intermediate can then be coupled with various amines or alcohols to synthesize a library of amides and esters for biological screening. prepchem.com

Another advanced application is its use as a precursor in the synthesis of complex heterocyclic structures. In one reported methodology, this compound is activated as its N-hydroxybenzotriazole ester. arkat-usa.org This activated species serves as an efficient acylating agent for reactions with active methylene (B1212753) compounds like malononitrile, leading to the formation of functionalized 2-amino-3-cyano-4-chromones, which are of interest for their pharmacological properties. arkat-usa.org The compound also serves as an important intermediate in the synthesis of pharmaceuticals like cephalosporin (B10832234) antibiotics.

Comparison of Synthetic Efficiencies and Yields in Academic Literature

The most common synthesis of this compound involves the acetylation of 5-chlorosalicylic acid. Academic literature reports several variations of this method, differing primarily in the choice of catalyst and reaction conditions, which can influence the reaction's efficiency and yield.

One approach involves reacting 5-chlorosalicylic acid with acetic anhydride using a few drops of 85% phosphoric acid as a catalyst. arkat-usa.org The mixture is refluxed for two hours, yielding the final product in 90% yield after precipitation and washing. arkat-usa.org Another method utilizes pyridine as a catalyst with acetic anhydride, heating the mixture to a more moderate temperature of 60-70°C for several hours. While a specific yield is not always provided for the pyridine-catalyzed method, the phosphoric acid-catalyzed approach appears to be highly efficient. arkat-usa.org

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Precursor | 5-Chlorosalicylic acid | 5-Chlorosalicylic acid |

| Reagent | Acetic anhydride | Acetic anhydride |

| Catalyst | 85% Phosphoric acid | Pyridine |

| Conditions | Reflux, 2 hours | 60-70°C, several hours |

| Reported Yield | 90% arkat-usa.org | Not specified |

Alternative Precursors and Reaction Conditions

The principal and most direct precursor for the synthesis of this compound is 5-chlorosalicylic acid. arkat-usa.orgchembk.com This precursor is readily acetylated using acetic anhydride. chembk.com

While 5-chlorosalicylic acid is the standard starting material, variations in reaction conditions offer alternative strategies. As noted previously, the choice of catalyst represents a key variable. The use of a strong mineral acid like phosphoric acid provides a high-yield, rapid synthesis under reflux conditions. arkat-usa.org In contrast, the use of an organic base like pyridine allows the reaction to proceed at lower temperatures. The selection between these conditions may depend on factors such as substrate sensitivity, desired purity profile, and process scale-up considerations.

The synthesis of the 5-chlorosalicylic acid precursor itself can be considered an alternative starting point in a multi-step sequence. This could theoretically involve processes such as the chlorination of salicylic (B10762653) acid or the Kolbe-Schmitt carboxylation of 4-chlorophenol. However, for direct preparation of the title compound, the acetylation of 5-chlorosalicylic acid remains the most efficient and widely cited route.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-acetoxy-5-chlorobenzoyl chloride |

| 2-amino-3-cyano-4-chromones |

| 4-chlorophenol |

| 5-chlorosalicylic acid |

| Acetic anhydride |

| Lithium aluminum hydride |

| Malononitrile |

| meta-chloroperoxybenzoic acid |

| N-hydroxybenzotriazole |

| Phosphorus pentachloride |

| Phosphoric acid |

| Pyridine |

| Salicylic acid |

| Sodium methoxide |

Pharmacological and Biological Research of 2 Acetyloxy 5 Chlorobenzoic Acid

Mechanistic Studies of Biological Activity

Understanding how 2-(acetyloxy)-5-chlorobenzoic acid functions at a molecular level is crucial for its development. Research into its mechanism of action involves studying its interaction with biological targets, the chemical transformations it undergoes in biological systems, and the specific roles of its structural components.

Interaction with Molecular Targets and Pathways

While direct molecular docking studies for this compound are not extensively detailed in available literature, the mechanism can be inferred from structurally related compounds. Salicylic (B10762653) acid derivatives are known to interact with various biological targets. For instance, studies on certain derivatives have explored their potential to inhibit enzymes like carbonic anhydrase. Molecular docking analyses of other complex benzoic acid derivatives have shown interactions with the active sites of such enzymes, forming hydrogen bonds and hydrophobic contacts. researchgate.net

Furthermore, the core structure of salicylic acid is linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Research on 5-chlorosalicylic acid, the deacetylated form of the target compound, has shown it can suppress TNF-α dependent NF-κB activity, which is a key pathway in inflammatory responses. a2bchem.com This suggests that this compound may exert its effects by modulating similar inflammatory signaling cascades after its hydrolysis in the body.

Role of Acetyloxy Group Hydrolysis

The acetyloxy group at the 2-position of the benzoic acid ring plays a critical role, likely functioning as a prodrug moiety. This chemical group can undergo enzymatic hydrolysis in biological systems, a process catalyzed by esterase enzymes such as lipases. academicjournals.orgresearchgate.netmdpi.com This reaction cleaves the ester bond, releasing the active metabolite, 5-chlorosalicylic acid.

This prodrug strategy is a well-established concept in pharmacology. The acetyloxy group generally increases the lipophilicity of the molecule compared to a hydroxyl group, which can enhance its absorption and ability to cross cell membranes. Following administration and absorption, the hydrolysis unmasks the active phenolic hydroxyl group of 5-chlorosalicylic acid, allowing it to interact with its molecular targets. The acid-catalyzed hydrolysis of similar hydroxamic acids has been shown to proceed via an A-2 mechanism, involving a rapid protonation step followed by a rate-determining nucleophilic attack by water.

Influence of Chlorine Atom and Benzene (B151609) Ring on Enzyme/Receptor Function

The structural features of this compound, specifically the benzene ring and the chlorine atom, are fundamental to its biological activity. Structure-activity relationship (SAR) studies on related compounds consistently demonstrate that the nature and position of substituents on the benzene ring dictate the compound's efficacy. mdpi.com

The benzene ring acts as a scaffold, positioning the functional groups (acetyloxy and carboxylic acid) for interaction with biological targets. The chlorine atom at the 5-position significantly influences the molecule's physicochemical properties. It is an electron-withdrawing group, which can alter the acidity of the carboxylic acid and the phenolic proton (after hydrolysis). More importantly, it increases the lipophilicity of the compound, a property often correlated with enhanced antimicrobial activity. dtic.mil Studies on substituted phenols have shown that increased alkyl chain length or halogenation can lead to greater antimicrobial effects up to a certain point, beyond which activity may decrease. dtic.mil The antibacterial reactivity of other halogenated salicylic acids has been ranked, showing that substituents like chlorine and bromine play a key role. nih.gov

Investigational Therapeutic Applications

Research into the practical applications of this compound has primarily focused on its potential as an antimicrobial agent.

Antimicrobial Research

The compound and its parent molecule, 5-chlorosalicylic acid, have been investigated for their ability to inhibit the growth of various microorganisms, including pathogenic bacteria and fungi.

Inhibition of Bacterial Strains and Fungi (e.g., Bipolaris maydis, Fusarium graminearum)

Studies on derivatives of 2-chlorobenzoic acid have demonstrated antimicrobial potential against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.gov Research has also confirmed the antibacterial activity of 5-chlorosalicylic acid, the active metabolite of the title compound. nih.gov

In the context of antifungal activity, specific research has been conducted on plant pathogens. The deacetylated form, 5-chlorosalicylic acid, has been shown to inhibit the mycelial growth of Bipolaris maydis, the fungus responsible for southern corn leaf blight. researchgate.net

| Compound | Mean Radial Growth (cm) | Statistical Significance vs. Control |

|---|---|---|

| Control | 4.5 | N/A |

| Salicylic acid (SA) | 3.8 | Significant |

| 5-chlorosalicylic acid (5-ClSA) | 2.5 | Significant |

*Data derived from graphical representations in cited source. researchgate.net

While direct studies on the effect of this compound against Fusarium graminearum are limited in the available research, other natural phenolic acids have been evaluated for their potential to control its growth. Fusarium is a major genus of plant-pathogenic fungi that affects cereal crops. nih.gov Research has shown that compounds like ferulic acid and p-coumaric acid can significantly inhibit the radial growth of various Fusarium species in a dose-dependent manner. nih.gov This suggests that phenolic acids as a class of compounds have potential applications in controlling fungal pathogens.

| Phenolic Acid | Target Fusarium Species | Observed Effect |

|---|---|---|

| Caffeic acid | Multiple Fusarium species | Marked inhibitory effect on radial growth. nih.gov |

| Ferulic acid | Multiple Fusarium species | Marked inhibitory effect on radial growth. nih.gov |

| p-Coumaric acid | Multiple Fusarium species | Marked inhibitory effect on radial growth. nih.gov |

| Chlorogenic acid | Multiple Fusarium species | Marked inhibitory effect on radial growth. nih.gov |

Protective Effects on Plant Tissues

Salicylic acid is a well-established plant hormone that plays a crucial role in regulating various physiological processes, including growth, development, and defense responses to both biotic and abiotic stress. mdpi.comnih.govnih.gov It is known to enhance tolerance to stressors such as salinity and heat. mdpi.comnih.gov As a derivative of salicylic acid, it is plausible that this compound could exhibit similar protective effects on plant tissues, potentially by modulating plant defense signaling pathways. However, to date, no specific studies have been identified that investigate the direct effects of this compound on plant tissues.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be inferred from the well-documented mechanisms of acetylsalicylic acid (aspirin) and other salicylic acid derivatives. These compounds are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. frontiersin.orgwikipedia.orgmissouri.eduresearchgate.netdroracle.ai

A key inflammatory pathway modulated by salicylic acid and its analogs is the nuclear factor-kappa B (NF-κB) signaling pathway. wikipedia.org NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity. nih.govnih.gov Research on a structurally similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated its ability to suppress NF-κB expression in animal models of inflammation. nih.govnih.gov This suggests that this compound may also exert anti-inflammatory effects by inhibiting the NF-κB pathway. The substitution of a chlorine atom at the 5-position of the salicylic acid backbone has been shown in other derivatives to enhance NF-κB inhibitory activity. nih.gov

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in mice | Demonstrated superior suppression of NF-κB expression compared to acetylsalicylic acid. | nih.gov |

Anticancer Activity and Apoptosis Induction

The potential anticancer properties of this compound can be hypothesized based on studies of other benzoic acid and salicylic acid derivatives, which have shown the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). nih.govnih.govpreprints.org

A crucial mechanism in apoptosis is the activation of caspases, a family of protease enzymes. Caspase-3 and caspase-7 are key executioner caspases. benthamscience.com Various small molecules, including derivatives of benzoic acid, have been shown to induce apoptosis in cancer cells through the activation of caspase-9, which in turn activates caspase-3 and -6. nih.gov While direct evidence for this compound is lacking, the activation of caspase-3/7 is a recognized pathway for the anticancer activity of many structurally related compounds.

Studies on other salicylic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colorectal (Caco-2) and liver (HepG2) cancer cells. researchgate.netnih.govmdpi.comresearchgate.net For instance, some salicylanilide (B1680751) derivatives have shown cytotoxicity against HepG2 cells. nih.gov While plant extracts containing salicylic acid have shown some anticancer activity against these cell lines, a direct correlation with salicylic acid content has not always been established. nih.govresearchgate.net There is currently no specific data available on the cytotoxic effects of this compound on these particular cancer cell lines.

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Nitro-substituted salicylanilides | HepG2 (Liver Cancer) | Exhibited cytotoxicity. | nih.gov |

| Plant extracts containing salicylic acid | Caco-2 (Colorectal Cancer) & HepG2 (Liver Cancer) | Showed some anticancer activity, though not directly correlated with salicylic acid content. | nih.govresearchgate.net |

Some benzoic acid derivatives have been studied for their ability to interact with DNA. For example, benzamide (B126) has been shown to bind to DNA, with a preference for coenzymic DNA associated with poly(ADP-ribose) polymerase. nih.gov This interaction did not involve intercalation but rather specific hydrogen bonding. nih.gov There is no available research to suggest that this compound acts as a DNA intercalating agent or to detail its specific cytotoxic mechanisms.

Structure-Activity Relationship (SAR) Studies and Analogs of this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, its structural backbone is a valuable starting point for synthesizing new chemical entities with potentially enhanced or novel biological activities. By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural features responsible for its pharmacological effects.

Impact of Halogen Substitution (e.g., comparison with 2-(Acetyloxy)-5-bromobenzoic acid)

The nature and position of the halogen atom on the benzoic acid ring can significantly influence the compound's physicochemical properties and, consequently, its biological efficacy. While direct comparative studies between this compound and its bromo analog, 2-(acetyloxy)-5-bromobenzoic acid, are not detailed in the provided research, analysis of their parent and related structures reveals key differences. The substitution of chlorine with bromine affects molecular weight, melting point, and potentially the electronic distribution within the aromatic ring, which can alter binding affinities to biological targets.

Below is a comparative table of related halogenated benzoic acid derivatives to illustrate the impact of different halogen substitutions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |

| This compound | C9H7ClO4 | 214.60 | Not specified | Contains a chloro group at the 5-position. |

| 2-Bromobenzoic acid | C7H5BrO2 | 201.02 | 147-150 | Contains a bromo group at the 2-position. nih.gov |

| 2-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | 235.46 | 153-157 | Contains both a bromo and a chloro group. sigmaaldrich.com |

| 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | 235.46 | 154-156 | Isomer of the above, with halogen positions swapped. sigmaaldrich.com |

This table is generated based on data from various chemical information sources.

Significance of the Acetyloxy Group

The acetyloxy group at the 2-position is a critical feature of this compound, analogous to its role in acetylsalicylic acid (aspirin). This group is formed via an esterification reaction, typically through the acetylation of the hydroxyl group of the salicylic acid precursor (in this case, 5-chlorosalicylic acid) with acetic anhydride (B1165640). quora.com

The significance of the acetyloxy group is multifaceted:

Pro-drug Potential: The ester linkage can be hydrolyzed in vivo by esterase enzymes to release the active salicylic acid derivative. This mechanism is often used to improve a drug's absorption and distribution characteristics.

Target Interaction: In the case of aspirin (B1665792), the acetyl group itself is crucial for the irreversible inhibition of cyclooxygenase (COX) enzymes by acetylating a serine residue in the enzyme's active site. quora.com While the specific mechanism for this compound derivatives may differ, the acetyloxy moiety is a key site for interaction and modification.

Modulation of Activity: Research has indicated that altering the acetyloxy moiety is a key strategy for developing analogs with improved efficacy, selectivity, and pharmacokinetic profiles.

Relationship between Structural Modifications and Biological Efficacy

The structural framework of this compound serves as a versatile scaffold for developing new therapeutic agents. Modifications to its functional groups are pursued to enhance biological efficacy, improve target selectivity, and optimize pharmacokinetic properties. Research into derivatives of this compound has uncovered promising anticancer properties, with some analogs demonstrating the ability to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3/7 pathways.

Key strategies for structural modification and their impact on biological efficacy are summarized below.

| Modification Strategy | Target Moiety | Desired Outcome | Example of Potential Application |

| Halogen Substitution | Chloro group at 5-position | Improve binding affinity, alter electronic properties | Development of more potent enzyme inhibitors. |

| Acyl Group Alteration | Acetyloxy group at 2-position | Enhance efficacy, selectivity, and pharmacokinetics | Creation of anticancer agents that induce apoptosis. |

| Carboxylic Acid Derivatization | Carboxylic acid at 1-position | Improve cell permeability (e.g., ester pro-drugs) | Enhanced drug delivery and bioavailability. |

This table outlines general modification strategies aimed at improving the therapeutic potential of the core structure.

Role of Specific Moieties in Target Binding (e.g., acidic moiety in integrase inhibition)

Specific functional groups, or moieties, within a molecule often play distinct roles in binding to biological targets. In the context of enzyme inhibition, the acidic moiety (the carboxylic acid group) of compounds like this compound is crucial for certain mechanisms of action, such as the inhibition of retroviral integrase.

HIV-1 integrase is an essential enzyme for viral replication, and it requires divalent metal cations (typically Mg²⁺) in its active site to carry out its catalytic function. nih.govnih.gov A major class of inhibitors, known as integrase strand transfer inhibitors (INSTIs), functions by chelating these metal ions. nih.govnih.gov

The mechanism involves:

Chelation: The acidic moiety of the inhibitor, often a carboxylic acid or a related structure like a diketo acid, binds to the two magnesium ions in the integrase active site. nih.govnih.govresearchgate.net

Active Site Blockade: This chelation effectively inactivates the enzyme by blocking the active site. nih.gov

DNA Displacement: In addition to metal chelation, other parts of the inhibitor molecule contribute to its efficacy. For instance, a halogenated benzyl (B1604629) group is a conserved feature in many INSTIs. nih.gov This moiety helps to displace the viral DNA from the active site, further preventing the integration process. nih.gov

Therefore, the carboxylic acid group of this compound provides the necessary acidic moiety for potential integrase inhibition via metal chelation, while its halogenated phenyl ring aligns with other structural features known to be important for binding in this class of inhibitors.

Advanced Research Methodologies and Techniques

Analytical Chemistry in Compound Characterization and Quantification

The precise characterization and quantification of 2-(Acetyloxy)-5-chlorobenzoic acid rely heavily on sophisticated analytical chemistry techniques. These methods provide the foundational data required to confirm the molecular structure, determine purity levels, and investigate the compound's behavior in various systems. The primary techniques employed are chromatography for separation and spectroscopy for structural elucidation.

Chromatography is an indispensable tool for separating this compound from impurities, related substances, or metabolites. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment or metabolite identification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds and other small organic molecules. conicet.gov.ar For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity. This method is essential for quantifying the main compound and detecting any process-related impurities or degradation products. pensoft.netnih.gov The validation of such an HPLC method is performed according to ICH guidelines, ensuring its specificity, linearity, accuracy, and precision. ekb.egnih.gov

While specific DNA-binding studies for this compound are not extensively detailed in the available literature, HPLC is a viable technique for such investigations. These studies would typically involve incubating the compound with DNA and then using HPLC to separate the free compound from any compound-DNA adducts, allowing for the quantification of binding.

Below is a representative table of HPLC parameters that could be used for the analysis of this compound, based on methods for similar aromatic acids.

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH 3) | Eluent system to separate components based on polarity. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; Gradient for complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Detection | UV/VIS Detector at 237 nm | Wavelength for detecting the aromatic compound. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Thin Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the purity of a sample. analyticaltoxicology.com For compounds like this compound, TLC is performed using a stationary phase, such as silica (B1680970) gel coated on a plate, and a liquid mobile phase. rsc.orgrsc.org The separation is based on the differential partitioning of the components between the two phases. After development, the spots are typically visualized under UV light. rsc.org The retention factor (Rf) value is characteristic for a compound in a specific TLC system and can be used for identification purposes. rsc.org

| Parameter | Description |

| Stationary Phase | Silica gel G on aluminum plates |

| Mobile Phase | Hexane:Propanol-2 (9.5:0.5) |

| Visualization | UV light (254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and thermally stable compounds. nih.gov While historically significant for metabolite identification, its use has been somewhat superseded by LC-MS for many pharmaceutical compounds due to the non-volatile nature of many drugs and their metabolites. ijpras.com

For a compound such as this compound, direct analysis by GC-MS may be challenging due to its polarity and limited volatility. A derivatization step would likely be required to convert the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl or silyl (B83357) ester) before injection into the GC system. The subsequent mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation patterns, which are used to identify the metabolites by comparing them to spectral libraries or through structural elucidation. ijpras.comnih.gov

Spectroscopic methods are essential for the definitive structural confirmation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete structural map of this compound. rsc.org The spectra are recorded in a deuterated solvent, and chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). rsc.org

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would confirm the presence of the acetyl group and the substitution pattern on the aromatic ring.

Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.3 | Singlet (s) | 3H | Protons of the acetyl group (-COCH₃) |

| ~ 7.2 | Doublet (d) | 1H | Aromatic proton ortho to the acetyloxy group |

| ~ 7.6 | Doublet of doublets (dd) | 1H | Aromatic proton meta to both substituents |

| ~ 8.0 | Doublet (d) | 1H | Aromatic proton ortho to the carboxylic acid group |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. docbrown.info This technique is crucial for confirming the presence of the carbonyl carbons (from the acid and ester groups) and the six distinct carbons of the substituted benzene (B151609) ring.

Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

|---|---|

| ~ 21 | Methyl carbon of the acetyl group (-COCH₃) |

| ~ 124-135 | Aromatic carbons (C-H) |

| ~ 125 | Aromatic carbon attached to the carboxylic acid group (C-COOH) |

| ~ 130 | Aromatic carbon attached to chlorine (C-Cl) |

| ~ 150 | Aromatic carbon attached to the acetyloxy group (C-O) |

| ~ 168 | Carbonyl carbon of the carboxylic acid (-COOH) |

Spectroscopic Methods

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Impurity Detection

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound, precisely determining its molecular weight and identifying potential impurities. The empirical formula for this compound is C₉H₇ClO₄, corresponding to a molecular weight of approximately 214.60 g/mol . High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy, which is a critical step in verifying the identity of the synthesized compound.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and widely exploited technique for impurity profiling in active pharmaceutical ingredients (APIs) nih.govnih.gov. This method allows for the separation, detection, and tentative identification of impurities, even at trace levels.

In the analysis of this compound, LC-MS/MS can generate a characteristic "fingerprint" for each impurity, which consists of its precursor ion mass and several product ion masses generated through collision-induced dissociation nih.gov. This fingerprinting is highly reproducible if collision energy is kept consistent and allows for the reliable tracking of known impurities across different batches and the identification of new, unknown ones nih.gov. Potential sources of impurities can range from starting materials and reagents to degradation products formed through hydrolysis or photolytic cleavage nih.gov.

Below is a table of common contaminants and adducts that may be detected during LC-MS analysis, which could interfere with or be mistaken for impurities if not properly identified.

| Potential Contaminant/Adduct | Monoisotopic Mass (Da) | Ion Type | Possible Origin |

| Dimethyl formamide (B127407) (DMF) | 74.0606 | [M+H]⁺ | Solvent merckmillipore.com |

| Triethylamine (TEA) | 102.1283 | [M+H]⁺ | Buffer/Reagent merckmillipore.com |

| Dibutylphthalate | 279.1596 | [M+H]⁺ | Plasticizer from labware merckmillipore.com |

| Sodium Adduct | 237.0000 (approx.) | [M+Na]⁺ | Mobile phase additive/glassware |

| Potassium Adduct | 252.9740 (approx.) | [M+K]⁺ | Mobile phase additive/glassware |

UV-Spectrophotometry for DNA-binding studies and quantitative analysis

UV-Visible spectrophotometry is a versatile technique used for both the quantitative analysis of this compound and for investigating its potential interactions with biological macromolecules like DNA.

For quantitative analysis, UV spectrophotometry is often coupled with liquid chromatography (LC-UV). However, while functional, the LC-UV method can be less selective and sensitive compared to mass spectrometric detection, particularly in complex matrices nih.gov. For related compounds like p-chlorobenzoic acid, LC-MS/MS methods have demonstrated significantly lower reporting limits (e.g., 100 ng/L) compared to LC-UV (4.0 µg/L) nih.gov.

In the context of DNA-binding studies, UV-spectrophotometry is used to monitor changes in the absorption spectrum of the compound upon interaction with DNA. When a small molecule binds to DNA, it can lead to changes in absorbance (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) doi.org. For instance, studies on other organic molecules have shown that binding to calf thymus DNA (ct-DNA) results in hypochromism, a decrease in absorbance intensity doi.org. By titrating a fixed concentration of the compound with increasing concentrations of DNA, a binding constant (Kb) can be calculated, which quantifies the affinity of the compound for DNA doi.org. Such studies provide initial insights into the potential mechanism of action if the compound is being investigated for therapeutic purposes.

Computational and In Silico Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex nih.gov. For this compound, docking studies can predict its interaction with various biological targets, such as enzymes or receptors, providing insight into its potential pharmacological activity.

The process involves obtaining the three-dimensional crystal structure of a target protein from a repository like the Protein Data Bank (PDB) japer.in. The ligand (this compound) and the protein are prepared by adding hydrogen atoms and assigning charges. Using docking software, the ligand is placed into the binding site of the protein, and various conformations are sampled to find the most stable binding mode japer.inniscpr.res.in. The results are evaluated using a scoring function, which estimates the binding free energy. Analysis of the best-docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site japer.in. For example, in docking studies of various inhibitors with the enzyme Cyclooxygenase-2 (COX-2), key interactions often involve residues like Tyr385, Arg120, and Val349 japer.in.

The table below shows examples of protein targets and key interacting residues identified in docking studies of analogous benzoic acid derivatives, illustrating the type of data that can be obtained.

| Protein Target | PDB Code | Key Interacting Amino Acid Residues |

| SARS-CoV-2 Main Protease | - | HIS41, ASN142, GLU166, HIS163 nih.gov |

| Cyclooxygenase-2 (COX-2) | 1CX2 | Arg120, Tyr355, Tyr385, Trp387 japer.in |

| Carbonic Anhydrase | 3FFP | - niscpr.res.in |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity researchgate.net. For a class of compounds including derivatives of this compound, QSAR models can be developed to predict their therapeutic or toxic effects.

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as thermodynamic (e.g., dipole-dipole energy), electronic (e.g., charge distribution), and spatial (e.g., molecular shape) characteristics researchgate.net. Using statistical methods like multiple linear regression, a mathematical model is created that correlates these descriptors with the observed biological activity. A study on benzoylaminobenzoic acids as Peroxisome Proliferator-Activated Receptor (PPAR) modulators, for instance, revealed that specific descriptors played significant roles in the compounds' activity on PPAR-α and PPAR-γ subtypes researchgate.net. Such models, once validated, can be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding medicinal chemistry efforts to design more potent and selective compounds.

Network Pharmacology for Multi-Targeted Therapeutic Evaluation

Network pharmacology is an emerging discipline that integrates systems biology and computational analysis to understand drug action from a network perspective nih.govmdpi.com. Instead of the traditional "one drug, one target" paradigm, it assumes that drugs often exert their effects by interacting with multiple targets within a complex network of biological interactions.

Prodrug Strategies and Drug Delivery Research

Design and Development of Prodrugs of 2-(Acetyloxy)-5-chlorobenzoic acid

The design of prodrugs for a compound like this compound would aim to improve its physicochemical and biopharmaceutical properties. The core principle involves attaching a carrier group to the active drug to modify properties such as solubility, and then relying on in vivo mechanisms to cleave the carrier and release the active drug.

A primary goal of prodrug design is to improve a drug's solubility and, consequently, its bioavailability. scispace.com The acetyloxy group in this compound makes the compound an ester, and this functionality can be strategically manipulated. By modifying the parent drug's structure, prodrugs can be engineered to have better solubility, leading to more efficient absorption and higher bioavailability. scispace.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇ClO₄ | sigmaaldrich.com |

| Molecular Weight | 214.60 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 1734-62-9 | sigmaaldrich.comnih.gov |

| XLogP3 | 1.8 | nih.gov |

Prodrug strategies are integral to the development of targeted drug delivery systems, which aim to deliver a medication to a specific site in the body while minimizing effects on healthy tissues. tandfonline.com For derivatives of salicylic (B10762653) acid, colon-specific drug delivery is a significant area of research, particularly for treating inflammatory bowel diseases like ulcerative colitis and Crohn's disease. scispace.comnih.gov

A potential strategy for this compound could involve creating polymeric prodrugs. For example, derivatives of salicylic acid have been incorporated into pH-sensitive hydrogels. scispace.comnih.govnih.govresearchgate.net These systems are designed to remain stable in the acidic environment of the stomach but swell and release the drug in the more neutral pH of the intestines or colon. scispace.comnih.govnih.gov Such a system could potentially be adapted for this compound or its parent compound to target the lower gastrointestinal tract.

Mechanisms of Prodrug Activation

The conversion of a prodrug to its active form can occur through various biological and chemical processes. This activation is a critical step for the therapeutic efficacy of the prodrug.

The most common mechanism for prodrug activation is enzymatic hydrolysis. As an ester, this compound is susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. nih.govgoogle.com This reaction would cleave the acetyloxy group to release the active parent compound, 5-chlorosalicylic acid, and acetic acid. smolecule.com

Butyrylcholinesterase (BuChE), for example, is a well-known enzyme capable of hydrolyzing aspirin (B1665792) (acetylsalicylic acid), a structurally related compound. nih.gov Studies on various ester prodrugs show that the rate of hydrolysis can be influenced by the structure of the acyl group and the parent drug, with factors like steric hindrance playing a significant role. nih.gov The enzymatic conversion of ester-based prodrugs is a widely used and effective strategy in drug design. google.com

Besides enzymatic action, prodrugs can be designed to activate in response to specific physiological conditions like pH. The ester linkage in this compound can undergo hydrolysis under acidic or basic conditions. This pH-sensitive activation is a strategy employed in developing colon-specific drug delivery systems. nih.govtandfonline.comnih.gov

For instance, researchers have developed pH-sensitive polymeric prodrugs of 5-aminosalicylic acid (5-ASA), another salicylic acid derivative. scispace.comnih.govnih.gov These hydrogels show limited drug release in the low pH of simulated gastric fluid but enhanced hydrolysis and release in the higher pH of simulated intestinal fluid. scispace.comnih.govnih.gov A similar approach could theoretically be applied to derivatives of this compound to control its release location based on the pH gradient of the gastrointestinal tract.

Preclinical Considerations for Prodrug Evaluation

Before a prodrug can be considered for clinical use, it must undergo rigorous preclinical evaluation. researchgate.net This process assesses the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. researchgate.netmdpi.com

Key preclinical studies for a prodrug of this compound would include:

In vitro stability studies: Assessing the chemical stability of the prodrug in various buffers (simulating gastric and intestinal fluids) and its metabolic stability in the presence of liver microsomes or plasma to determine the rate and mechanism of its conversion to the parent drug. researchgate.net

In vivo pharmacokinetic studies: Animal models are used to understand how the prodrug and the released active drug are absorbed, distributed to different tissues, metabolized, and ultimately excreted from the body. These studies are crucial for determining the bioavailability of the active compound when administered as a prodrug. mdpi.com

Efficacy and toxicity studies: In vitro and in vivo models of disease are used to confirm that the prodrug delivers the active compound to the target site in sufficient concentrations to elicit a therapeutic effect without causing undue toxicity. mdpi.com For a compound like 5-chlorosalicylic acid, which has known anti-inflammatory properties, this would involve testing in relevant inflammation models. thegoodscentscompany.com

Mechanisms of Toxicity and Safety Research Preclinical Focus

Toxicity Mechanisms at the Cellular and Molecular Level

The primary mechanism for the biological activity of 2-(acetyloxy)-5-chlorobenzoic acid is expected to begin with the hydrolysis of its acetyloxy group, yielding acetic acid and the main metabolite, 5-chlorosalicylic acid. This metabolic process is a critical first step in understanding its cellular effects.

Research on derivatives of this compound has indicated a potential to induce apoptosis, or programmed cell death. Studies in cancer cell lines have shown that related compounds can activate caspases-3/7, key enzymes in the apoptotic cascade. nih.gov Furthermore, these derivatives have been observed to modulate Bcl-2 family proteins, which are crucial regulators of the apoptotic process.

The metabolite, 5-chlorosalicylic acid, is known to be an inhibitor of the enzyme carbonic anhydrase. biosynth.com Inhibition of this enzyme can disrupt pH balance and ion transport across cell membranes. Some studies have also suggested that 5-chlorosalicylic acid may act as a genotoxic agent, potentially causing damage to genetic material. biosynth.com

Broader studies on benzoic acid derivatives point towards potential organ-specific toxicity. Preclinical research in rats on compounds with similar structures, such as 4-chlorobenzoic acid, revealed a predominant toxic effect on the liver and kidneys. rjsocmed.com Observed effects included fatty liver dystrophy, a proliferation of Kupffer cells (specialized macrophages in the liver), and enlarged kidney glomeruli. rjsocmed.com Associated biochemical changes included increased blood urea (B33335) and aminotransferase levels, alongside a decrease in the activity of catalase, an important antioxidant enzyme. rjsocmed.com

Table 1: Potential Cellular and Molecular Toxicological Effects

| Effect | Potential Mechanism | Affected Components | Related Compound Studies |

| Apoptosis Induction | Activation of caspase-3/7; modulation of Bcl-2 family proteins. | Caspases, Bcl-2 proteins | Derivatives of this compound nih.gov |

| Enzyme Inhibition | Inhibition of carbonic anhydrase activity. | Carbonic anhydrase | 5-Chlorosalicylic acid biosynth.com |

| Genotoxicity | Potential for damage to cellular DNA. | DNA | 5-Chlorosalicylic acid biosynth.com |

| Hepatorenal Toxicity | Fatty liver dystrophy, increased urea and aminotransferase, decreased catalase activity. | Liver cells (hepatocytes), Kupffer cells, kidney glomeruli | Other benzoic acid derivatives rjsocmed.com |

Unexpected Metabolite Formation and Toxicity

The primary and expected metabolic pathway for this compound is hydrolysis, which results in the formation of 5-chlorosalicylic acid. The toxicity profile of this metabolite, which includes skin and eye irritation and harm if swallowed, is relatively well-documented. biosynth.comontosight.ai

Currently, there is no available research that identifies the formation of unexpected metabolites from this compound in preclinical studies. Such metabolites could potentially arise from other metabolic pathways, for example, through the action of cytochrome P450 (CYP450) enzymes, which can create reactive intermediates. However, without specific metabolism studies for this compound, the formation and toxicity of any such unexpected metabolites remain purely speculative.

Table 2: Known Metabolite and its Toxicological Profile

| Parent Compound | Expected Metabolite | Method of Formation | Known Toxicity of Metabolite |

| This compound | 5-Chlorosalicylic acid | Hydrolysis | Carbonic anhydrase inhibitor, potential genotoxic agent, skin/eye irritant. biosynth.comontosight.ai |

Interaction with Cellular Components (e.g., glutathione (B108866) consumption)

There is no direct evidence from preclinical studies showing that this compound or its primary metabolite, 5-chlorosalicylic acid, directly consumes glutathione (GSH). Glutathione is a critical intracellular antioxidant that plays a key role in detoxifying reactive electrophilic compounds.

However, it is a known principle in toxicology that reactive metabolites generated, for instance, by CYP450 enzymes can deplete cellular glutathione stores. If this compound were to be metabolized into a reactive electrophile, it could potentially interact with and deplete GSH. Studies on other chemicals have demonstrated that depletion of GSH can significantly increase cellular damage and potentiate toxicity by leaving cellular macromolecules vulnerable to attack. nih.govnih.gov For example, depletion of GSH has been shown to enhance the embryotoxicity of compounds that form reactive intermediates. nih.gov Without specific research on this compound, any potential interaction with glutathione remains hypothetical and is based on general toxicological principles rather than direct experimental data.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Analogs

The structural backbone of 2-(acetyloxy)-5-chlorobenzoic acid serves as a valuable starting point for the synthesis of new chemical entities with potentially enhanced or novel biological activities. As a key intermediate, it is instrumental in the creation of complex pharmaceutical compounds .

Research has demonstrated that derivatives of this compound possess promising anticancer properties, with some synthesized analogs showing the ability to induce apoptosis in cancer cells through the activation of caspase-3/7 pathways . This has spurred interest in creating a diverse library of derivatives for broader screening. The synthesis process typically involves the acetylation of 5-chlorosalicylic acid with acetic anhydride (B1165640) . By modifying the functional groups—for instance, by substituting the chloro group or altering the acetyloxy moiety—researchers aim to develop analogs with improved efficacy, selectivity, and pharmacokinetic profiles. A patent for benzoic acid derivatives highlights a range of modifications, including different alkyl and acyl analogs, as well as various salts and esters, for potential use in cancer treatment google.com.

Table 1: Examples of Benzoic Acid Derivatives and Their Potential Applications

| Derivative Class | Modification Strategy | Potential Therapeutic Application | Supporting Evidence |

|---|---|---|---|

| Cephalosporin (B10832234) Antibiotics | Use of this compound as a reactive intermediate for acylation reactions. | Treatment of bacterial infections. | Facilitates the formation of complex structures like cefpodoxime (B17579) proxetil. nih.gov |

| Anticancer Agents | Synthesis of analogs that induce apoptosis in cancer cells. | Oncology, specifically in cancers like colorectal and liver cancer. | Derivatives have been shown to activate caspase-3/7 pathways. |

| Phenanthridines | Synthetic intermediates based on the lycorine (B1675740) structure. | Oncology, particularly for multi-drug-resistant cancer cells. | Showed cytotoxicity in adriamycin-resistant cell lines. nih.gov |

| Acridine (B1665455)/Acridone Analogs | Modifications of the acridine skeleton. | Anticancer agents with high cytotoxic activity. | Intensively studied as potential cancer chemotherapeutics. if-pan.krakow.pl |

Integration of Omics Technologies in Research (e.g., Metabolomics)

The advent of "omics" technologies, such as metabolomics and proteomics, offers powerful tools to elucidate the mechanism of action and biological effects of this compound. These technologies allow for a comprehensive analysis of the global changes in metabolites and proteins within a biological system upon exposure to the compound.

Metabolomics, particularly using techniques like liquid chromatography with high-resolution mass spectrometry, can identify novel metabolites and perturbed metabolic pathways. For instance, studies on aspirin (B1665792), a structurally related compound, have used untargeted plasma metabolomics to understand its chemopreventive effects in colorectal cancer. nih.govnih.gov This approach revealed alterations in pathways such as linoleate (B1235992) and glycerophospholipid metabolism nih.govnih.gov. A similar approach for this compound could provide insights into its metabolic fate, identify biomarkers of efficacy, and uncover its mechanism of action, especially considering its potential hydrolysis to acetic acid and 5-chlorosalicylic acid .

Proteomics research on salicylates has also shown how these compounds can modify the proteome, for example, by inducing changes in protein expression related to plant immunity or cellular stress responses in animal models. nih.govpleiades.onlineresearchgate.net A proteomic investigation could reveal the protein targets of this compound, shedding light on its cellular and physiological effects.

Table 2: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Rationale/Example from Related Compounds |

|---|---|---|

| Metabolomics (LC-MS) | Identify metabolic pathways affected by the compound and discover biomarkers of exposure or effect. | Aspirin studies revealed altered linoleate and glycerophospholipid metabolism. nih.govnih.gov |

| Proteomics | Identify protein targets and understand the compound's influence on cellular processes like signaling and protein synthesis. | Salicylate (B1505791) studies in plants and animals have identified induced proteins involved in immunity and stress response. nih.govresearchgate.net |

| Redox Proteomics | Identify proteins sensitive to redox changes induced by the compound. | Studies on salicylate in Arabidopsis cells identified redox-sensitive proteins. omicsdi.org |

Application in New Therapeutic Areas

Emerging research indicates that the therapeutic potential of this compound may extend beyond its role as a synthetic intermediate. Two particularly promising areas are oncology and neurodegenerative diseases.

The compound has been identified as a potent apoptotic agent, showing potential for cancer treatment. biosynth.com It has been demonstrated to inhibit tumor growth in animal models and induces apoptosis by inhibiting DNA and protein synthesis, as well as the activity of caspases involved in tumor cell death biosynth.com. Furthermore, derivatives have shown efficacy in inducing apoptosis in various cancer cell lines, suggesting a broad potential in oncology .

In the context of neurodegenerative diseases, this compound is being investigated for its potential to treat Alzheimer's disease. biosynth.com Research suggests it may act by inhibiting the phosphorylation of tau protein, a key pathological marker of the disease biosynth.com. The exploration of synthetic antioxidant derivatives for neurodegenerative conditions provides a strong rationale for further investigation into this compound's neuroprotective effects mdpi.com.

Development of Advanced Drug Delivery Platforms for the Compound

To enhance the therapeutic efficacy and overcome potential limitations such as poor solubility, advanced drug delivery systems are being explored for compounds like this compound. These platforms aim to improve bioavailability, control release, and target the drug to specific sites in the body.

Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles can improve its delivery. For the related compound salicylic (B10762653) acid, various nanoparticle systems using carriers like chitosan (B1678972) have been developed. nih.govresearchgate.netresearchgate.net These systems can offer benefits such as slow, sustained release and environmental shielding, potentially increasing the compound's half-life in biological systems researchgate.net. Chitosan-salicylic acid nanoparticles have been developed as pH-sensitive nanocarriers for delivering anticancer drugs like doxorubicin (B1662922) chemrevlett.com.

Liposomal Formulations: Liposomes are another promising drug delivery vehicle due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. nih.gov Studies on aspirin have shown that nano-liposomal encapsulation can reduce cytotoxicity and provide controlled release nih.govresearchgate.net. Similar liposomal formulations could be developed for this compound to improve its therapeutic index nih.govgoogle.com.

Prodrug Strategies: The prodrug approach involves chemically modifying a drug to an inactive form that, after administration, is converted to the active drug through metabolic processes. slideshare.netmdpi.com This strategy can be used to improve properties like solubility and permeability. For chlorobenzoic acids and related structures, prodrugs have been designed to enhance their therapeutic profiles researchgate.netmdpi.com. Designing a prodrug of this compound could be a viable strategy to optimize its delivery and efficacy nih.gov.

Table 3: Advanced Drug Delivery Platforms for Salicylate-Related Compounds

| Delivery Platform | Carrier Material | Observed Benefits for Related Compounds (e.g., Salicylic Acid, Aspirin) | Potential for this compound |

|---|---|---|---|

| Nanoparticles | Chitosan, Polymeric (m-PEG-b-PCL) | Sustained release, enhanced bioavailability, mucoadhesion, pH-sensitive release. nih.govchemrevlett.comjapsonline.com | Improved solubility, targeted delivery for cancer therapy. |

| Liposomes | Phospholipids (e.g., Lecithin, Cholesterol) | Reduced cytotoxicity, controlled drug release, improved stability. nih.govresearchgate.netnih.gov | Enhanced therapeutic index and reduced potential side effects. |

| Prodrugs | Chemical modification (e.g., esters) | Improved solubility, permeability, and targeted release. mdpi.comresearchgate.netmdpi.com | Overcoming pharmacokinetic limitations and enhancing site-specific action. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Acetyloxy)-5-chlorobenzoic acid, and how is purity validated?

- Methodological Answer : The compound can be synthesized via coupling reactions between 5-chloro-2-hydroxybenzoic acid derivatives and acetylating agents (e.g., acetic anhydride). Post-synthesis, purification via recrystallization or column chromatography is recommended. Purity validation requires high-resolution analytical techniques such as -NMR (to confirm acetylation at the hydroxyl group) and LC-MS (to detect impurities below 0.1%). For intermediates, catalytic hydrogenation may be employed to reduce reactive groups, as demonstrated in analogous benzamide syntheses .

Q. What solvent systems are effective for improving the aqueous solubility of this compound?

- Methodological Answer : Solubility challenges arise from the compound’s hydrophobic aromatic and acetylated groups. Adjusting pH to mildly alkaline conditions (pH 7.5–8.5) can enhance ionization of the carboxylic acid group. Co-solvents like DMSO (10–20% v/v) or ethanol (5–10% v/v) improve solubility without destabilizing the compound. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be included to minimize hydrolysis of the acetyloxy group. Regular stability testing via TLC or HPLC is advised to monitor decomposition products, particularly under humid conditions .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways for novel this compound derivatives?

- Methodological Answer : AI-driven platforms (e.g., retrosynthesis analysis tools) leverage reaction databases (Reaxys, SciFinder) to propose feasible routes. For example, one-step synthesis planning prioritizes precursors like 5-chlorosalicylic acid and acetyl chloride, evaluating reaction feasibility via thermodynamic parameters (ΔG, activation energy). Template-based models assess compatibility of protecting groups and catalysts, ensuring minimal side reactions .

Q. What strategies resolve contradictions in spectroscopic data for acetylated chlorobenzoic acid derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Cross-validation using -NMR and 2D-COSY can clarify positional isomerism. For ambiguous LC-MS peaks, high-resolution mass spectrometry (HRMS) and isotopic pattern analysis differentiate between molecular ions and adducts. Computational NMR prediction software (e.g., ACD/Labs) provides reference shifts for comparison .

Q. How does structural modification of this compound influence receptor binding affinity in pharmacological studies?

- Methodological Answer : Derivatives with substituted benzamide groups (e.g., methoxy or amino modifications) have shown enhanced binding to dopamine D2 and serotonin 5-HT3 receptors. Radioligand displacement assays (e.g., -spiperone for D2) quantify affinity changes. Molecular docking simulations (AutoDock Vina) model interactions with receptor active sites, guiding rational design of high-affinity analogs .

Q. What experimental approaches mitigate decomposition of this compound during long-term kinetic studies?

- Methodological Answer : Stabilize the compound by adding antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to sequester metal catalysts. Real-time degradation kinetics can be monitored via UV-Vis spectroscopy (absorbance at 270 nm). For accelerated stability testing, use elevated temperatures (40–60°C) and extrapolate degradation rates using the Arrhenius equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.